

A Spectroscopic Showdown: Unmasking the Isomers of Bromomethylphenol

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Compound of Interest

Compound Name: 4-(Bromomethyl)phenol

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A comprehensive guide to the spectroscopic nuances of **4-(Bromomethyl)phenol** and its ortho- and meta-isomers, providing researchers, scientists, and drug development professionals with a critical comparative analysis based on nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

In the realm of synthetic chemistry and drug discovery, the precise identification and characterization of isomeric compounds are paramount. Subtle differences in the substitution patterns on an aromatic ring can lead to vastly different chemical reactivity and biological activity. This guide provides an in-depth spectroscopic comparison of three key isomers: **4-(Bromomethyl)phenol**, 2-(Bromomethyl)phenol, and 3-(Bromomethyl)phenol. By examining their distinct signatures in ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry, we offer a valuable resource for unambiguous identification and a deeper understanding of their structural properties.

At a Glance: A Comparative Overview of Spectroscopic Data

The following tables summarize the key spectroscopic data for the three isomers of bromomethylphenol. This quantitative data provides a direct comparison of their characteristic chemical shifts, vibrational frequencies, and mass-to-charge ratios.

Compound	^1H NMR (CDCl_3 , δ ppm)
4-(Bromomethyl)phenol	~ 7.28 (d, 2H, Ar-H), ~ 6.83 (d, 2H, Ar-H), ~ 4.8 (s, 1H, OH), ~ 4.48 (s, 2H, CH_2Br)
2-(Bromomethyl)phenol	~ 7.2 - 6.8 (m, 4H, Ar-H), ~ 5.0 (br s, 1H, OH), ~ 4.6 (s, 2H, CH_2Br)
3-(Bromomethyl)phenol	7.10 - 7.15 (t, 1H), 6.86 - 6.89 (d, 1H), 6.80 (d, 1H), 6.67 - 6.71 (m, 1H), 4.35 - 4.36 (d, 2H), 3.80 - 3.94 (broad peak, 1H)[1]

Compound	^{13}C NMR (CDCl_3 , δ ppm)
4-(Bromomethyl)phenol	~ 155.4 (C-OH), ~ 130.5 (Ar-CH), ~ 129.8 (Ar-C- CH_2Br), ~ 115.8 (Ar-CH), ~ 33.1 (CH_2Br)
2-(Bromomethyl)phenol	Predicted values suggest distinct aromatic and benzylic carbon signals.
3-(Bromomethyl)phenol	No experimental data found. Predicted values would show six distinct aromatic carbon signals and one benzylic carbon signal.

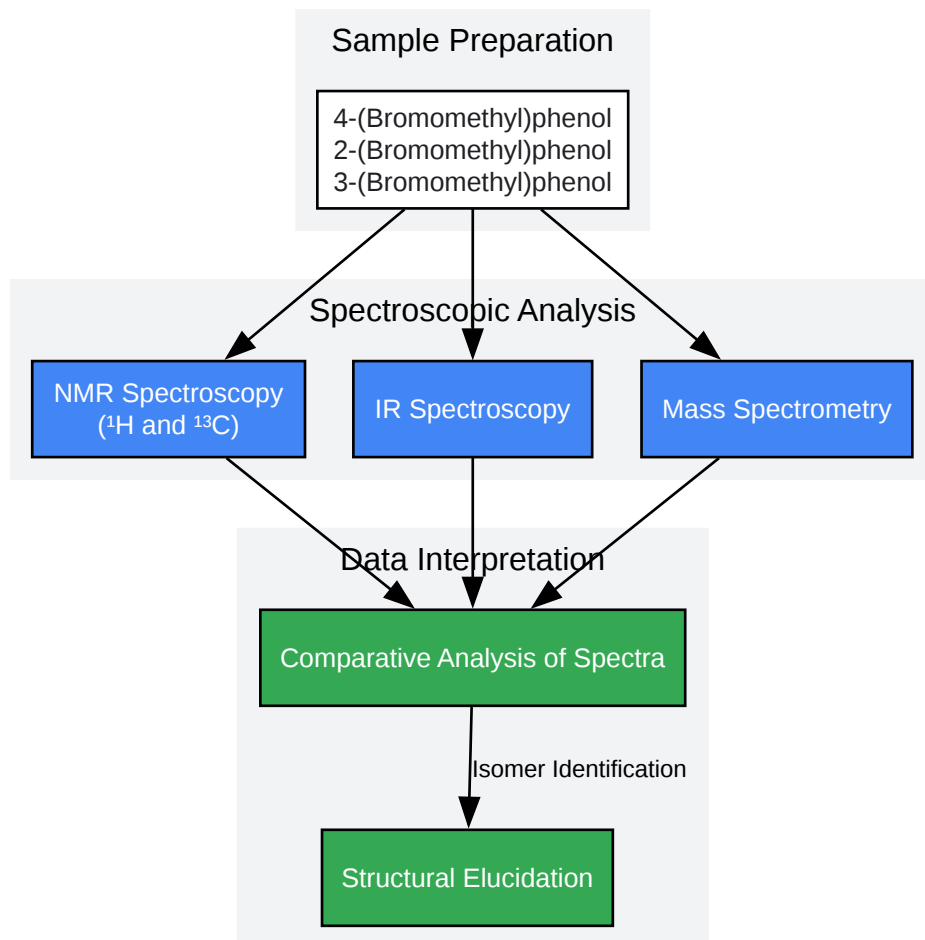
Compound	IR (cm ⁻¹)
4-(Bromomethyl)phenol	~3300-3400 (O-H stretch, broad), ~3030 (Ar C-H stretch), ~1600, 1500 (C=C aromatic stretch), ~1240 (C-O stretch), ~820 (para-disubstituted C-H bend)
2-(Bromomethyl)phenol	~3300-3400 (O-H stretch, broad), ~3030 (Ar C-H stretch), ~1600, 1500 (C=C aromatic stretch), ~1230 (C-O stretch), ~750 (ortho-disubstituted C-H bend)
3-(Bromomethyl)phenol	~3300-3400 (O-H stretch, broad), ~3030 (Ar C-H stretch), ~1600, 1500 (C=C aromatic stretch), ~1250 (C-O stretch), ~780, 690 (meta-disubstituted C-H bend)

Compound	Mass Spectrometry (m/z)
4-(Bromomethyl)phenol	Molecular Ion [M] ⁺ : 186/188 (due to Br isotopes). Key fragments: 107 ([M-Br] ⁺), 77 ([C ₆ H ₅] ⁺).
2-(Bromomethyl)phenol	Molecular Ion [M] ⁺ : 186/188. Key fragments: 107 ([M-Br] ⁺), 77 ([C ₆ H ₅] ⁺).
3-(Bromomethyl)phenol	Molecular Ion [M] ⁺ : 187.0 (M+H) ⁺ ^[1] . Key fragments: 107 ([M-Br] ⁺), 77 ([C ₆ H ₅] ⁺).

Experimental Workflow: A Guide to Spectroscopic Analysis

The following diagram outlines the logical workflow for the spectroscopic comparison of the **4-(Bromomethyl)phenol** isomers.

Spectroscopic Comparison Workflow



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References

- 1. 3-(BROMOMETHYL)PHENOL | 74597-04-9 [amp.chemicalbook.com]
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